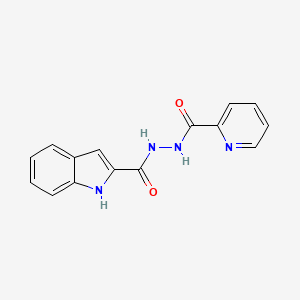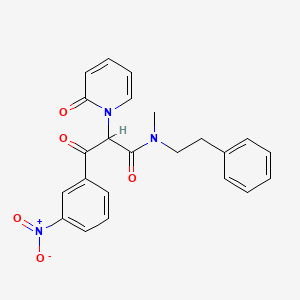![molecular formula C29H26N6O5 B12459264 benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and carbamate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the addition of the benzyl and carbamate groups under controlled conditions to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include benzoic acid derivatives, primary amines, and substituted isoquinoline derivatives. These products can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine
In medicine, BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is investigated for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material engineering.
Mecanismo De Acción
The mechanism of action of BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-FLUOROPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE
- BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-TRIFLUOROMETHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE
Uniqueness
The uniqueness of BENZYL (8S,8AR)-6-AMINO-8-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]-5,7,7-TRICYANO-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C29H26N6O5 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C29H26N6O5/c1-38-24-11-19(7-8-23(24)39-15-25(33)36)26-22-13-35(28(37)40-14-18-5-3-2-4-6-18)10-9-20(22)21(12-30)27(34)29(26,16-31)17-32/h2-9,11,22,26H,10,13-15,34H2,1H3,(H2,33,36)/t22-,26+/m0/s1 |
Clave InChI |
KXNGDQNIZWXBAE-BKMJKUGQSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OCC(=O)N |
SMILES canónico |
COC1=C(C=CC(=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B12459199.png)
![3,3-Dimethyl-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B12459201.png)

![3-chloro-N-(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459205.png)
![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)

![N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide](/img/structure/B12459226.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)

![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)

![2,2,2-trifluoro-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12459258.png)

